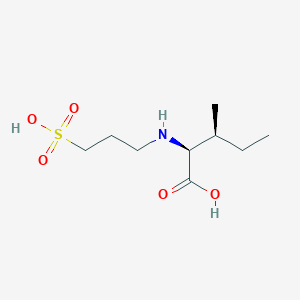
N-(3-Sulfopropyl)-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Sulfopropyl)-L-isoleucine: is a sulfonated amino acid derivative It is characterized by the presence of a sulfonic acid group attached to the propyl chain, which is further connected to the L-isoleucine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-L-isoleucine typically involves the reaction of L-isoleucine with 1,3-propane sultone. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure efficient sulfonation. The process involves the nucleophilic attack of the amino group of L-isoleucine on the sultone ring, leading to the formation of the sulfonated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Sulfopropyl)-L-isoleucine undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions, leading to the formation of sulfonate derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonate esters, sulfides, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(3-Sulfopropyl)-L-isoleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery and as a component of biomaterials.
Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of N-(3-Sulfopropyl)-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group plays a crucial role in these interactions, facilitating binding and modulating the activity of the target molecules. The compound can influence various biochemical pathways, leading to changes in cellular functions and responses .
Comparación Con Compuestos Similares
- N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethylammonium betaine
- 10-(3-Sulfopropyl)acridinium betaine
- N-(3-Sulfopropyl)chitosan salt
Comparison: N-(3-Sulfopropyl)-L-isoleucine is unique due to its specific structure, which combines the properties of L-isoleucine with the sulfonic acid group. This combination imparts distinct chemical and biological properties, making it suitable for specialized applications.
Propiedades
Número CAS |
819863-71-3 |
|---|---|
Fórmula molecular |
C9H19NO5S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
(2S,3S)-3-methyl-2-(3-sulfopropylamino)pentanoic acid |
InChI |
InChI=1S/C9H19NO5S/c1-3-7(2)8(9(11)12)10-5-4-6-16(13,14)15/h7-8,10H,3-6H2,1-2H3,(H,11,12)(H,13,14,15)/t7-,8-/m0/s1 |
Clave InChI |
KMBWOVXKKMSFQR-YUMQZZPRSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NCCCS(=O)(=O)O |
SMILES canónico |
CCC(C)C(C(=O)O)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


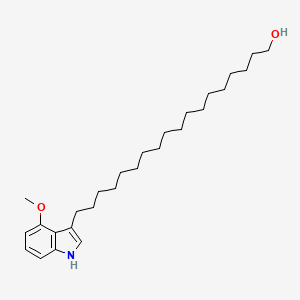
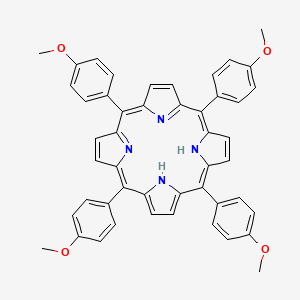
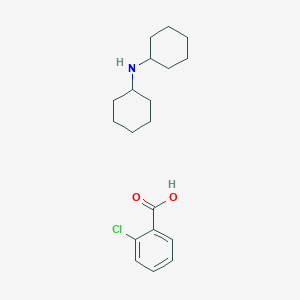
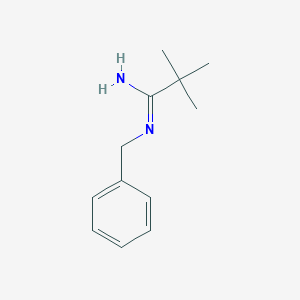
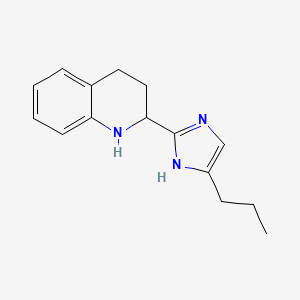
![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)

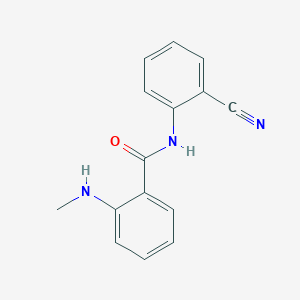
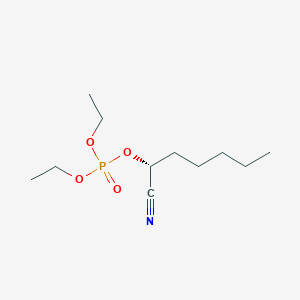
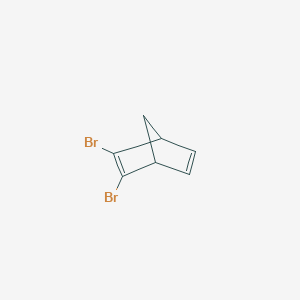

![(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
![1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-](/img/structure/B15158252.png)

